N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a biochemical used for proteomics research . It has a molecular weight of 435.89 .
Synthesis Analysis
A series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .Molecular Structure Analysis
The molecular formula of “N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is C21H14ClN5O2S . The average mass is 449.913 Da and the monoisotopic mass is 449.071320 Da .Scientific Research Applications
Antihistaminic and Antimicrobial Applications
Antihistaminic Activity
Research indicates that derivatives of [1,2,4]triazoloquinazoline exhibit significant antihistaminic activity. For example, compounds with the triazoloquinazoline structure have been synthesized and tested for in vivo H(1)-antihistaminic activity, showing promising results in protecting animals from histamine-induced bronchospasm. Compound 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-one emerged as notably active, demonstrating comparable efficacy to chlorpheniramine maleate but with markedly reduced sedative effects (Alagarsamy et al., 2008).
Antimicrobial Activities
New derivatives of [1,2,4]triazole have been synthesized and assessed for their antimicrobial properties. Some compounds showed good or moderate activities against a variety of test microorganisms. This research highlights the potential of triazoloquinazoline derivatives as antimicrobial agents, with certain structures demonstrating promising efficacy (Bektaş et al., 2007).
Serotonin Receptor Antagonism and Adenosine Receptor Antagonism
Serotonin 5-HT6 Receptor Antagonists
Some phenylsulfonyl derivatives, closely related in structure, have shown high binding affinity and selectivity as 5-HT6 receptor antagonists. This suggests potential applications in treating neurological disorders, given the role of 5-HT6 receptors in cognitive processes (Ivachtchenko et al., 2010).
Adenosine Receptor Antagonists
Triazoloquinazoline derivatives have been identified as potent adenosine receptor (AR) antagonists, offering a new approach to modulate adenosine receptors, which are implicated in various physiological processes. These compounds include both selective antagonists for specific AR subtypes and multitarget antagonists, suggesting their utility in a broad range of therapeutic applications (Burbiel et al., 2016).
Nematicidal and Anticancer Activity
Nematicidal and Antimicrobial Agents
A class of triazolo[4,3-c]quinazolinylthiazolidinones demonstrated significant antimicrobial and nematicidal properties. These findings suggest the potential of these compounds in agricultural applications to protect crops from pests and diseases (Reddy et al., 2016).
Anticancer Activity
1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine derivatives have been studied for their anticancer activity, showing promising results against human neuroblastoma and colon carcinoma cell lines. This research underscores the potential therapeutic applications of triazoloquinazoline derivatives in oncology (Reddy et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O2S/c22-14-10-12-15(13-11-14)23-19-17-8-4-5-9-18(17)27-20(24-19)21(25-26-27)30(28,29)16-6-2-1-3-7-16/h1-13H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOQDFPZFBOPDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.